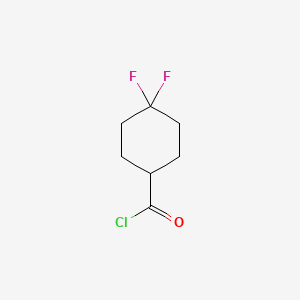

4,4-Difluorocyclohexane-1-carbonyl chloride

CAS No.: 376348-75-3

Cat. No.: VC2263957

Molecular Formula: C7H9ClF2O

Molecular Weight: 182.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 376348-75-3 |

|---|---|

| Molecular Formula | C7H9ClF2O |

| Molecular Weight | 182.59 g/mol |

| IUPAC Name | 4,4-difluorocyclohexane-1-carbonyl chloride |

| Standard InChI | InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2 |

| Standard InChI Key | PJWULPCWPCVQKD-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1C(=O)Cl)(F)F |

| Canonical SMILES | C1CC(CCC1C(=O)Cl)(F)F |

Introduction

Structural Characteristics and Physical Properties

4,4-Difluorocyclohexane-1-carbonyl chloride is characterized by its unique molecular structure that combines multiple functional elements of synthetic value. The compound features a cyclohexane backbone with a carbonyl chloride group at position 1 and two fluorine atoms at position 4.

Structural Features and Their Significance

The key structural elements that define the reactivity and utility of 4,4-Difluorocyclohexane-1-carbonyl chloride include:

-

The carbonyl chloride group (acyl chloride) - Provides high reactivity toward nucleophiles, making the compound an effective acylating agent

-

The geminal difluoro substitution - Contributes to enhanced stability, unique electronic properties, and influences the conformation of the cyclohexane ring

-

The cyclohexane scaffold - Offers conformational rigidity and a well-defined three-dimensional structure

These structural features collectively contribute to the compound's value in synthetic chemistry, particularly in the preparation of fluorinated pharmaceutical intermediates and active pharmaceutical ingredients.

Chemical Reactivity and Synthetic Applications

The chemical behavior of 4,4-Difluorocyclohexane-1-carbonyl chloride is dominated by the high reactivity of the carbonyl chloride functional group, modified by the electronic influence of the difluoro substitution on the cyclohexane ring.

Reactivity Profile

4,4-Difluorocyclohexane-1-carbonyl chloride primarily acts as an acylating agent, reacting readily with various nucleophiles to form corresponding derivatives:

-

With alcohols: Forms esters through nucleophilic acyl substitution

-

With amines: Forms amides through nucleophilic acyl substitution

-

With water: Undergoes hydrolysis to form the corresponding carboxylic acid

-

In Friedel-Crafts reactions: Can acylate aromatic rings under appropriate conditions

Comparison with Similar Compounds

4,4-Difluorocyclohexane-1-carbonyl chloride possesses unique structural and reactive features that distinguish it from similar compounds, influencing its utility in synthetic applications.

Comparison with Non-fluorinated Analogues

When compared to cyclohexanecarbonyl chloride (its non-fluorinated analogue), 4,4-Difluorocyclohexane-1-carbonyl chloride likely exhibits:

-

Altered reactivity of the carbonyl group due to the electron-withdrawing effect of fluorine atoms

-

Different conformational preferences of the cyclohexane ring

-

Enhanced stability toward certain degradation pathways

-

Increased lipophilicity in the resulting products after acylation reactions

These differences manifest in the properties of compounds derived from 4,4-Difluorocyclohexane-1-carbonyl chloride, potentially offering advantages in pharmaceutical applications where metabolic stability and membrane permeability are crucial considerations.

Advantages in Synthetic Applications

The specific structural features of 4,4-Difluorocyclohexane-1-carbonyl chloride provide several advantages in synthetic contexts:

-

Introduction of both the cyclohexane scaffold and geminal difluoro substitution in a single synthetic operation

-

Potential for stereoselective reactions guided by the conformational preferences of the fluorinated cyclohexane ring

-

Access to derivatives with enhanced metabolic stability compared to non-fluorinated analogues

-

Creation of compounds with modified physicochemical properties beneficial for drug development

These advantages have contributed to the compound's growing importance in medicinal chemistry and organic synthesis.

| Aspect | Recommendation |

|---|---|

| Storage conditions | Store in tightly closed containers in a cool, dry place; protect from light |

| Personal protective equipment | Chemical-resistant gloves, safety goggles, lab coat, face shield for larger quantities |

| Ventilation | Use in a well-ventilated area or fume hood |

| Incompatible materials | Water, alcohols, amines, strong bases |

| Spill management | Neutralize with sodium bicarbonate solution; avoid water until neutralized |

| Fire safety | Keep away from ignition sources; have appropriate fire extinguishers available |

Adherence to these guidelines helps ensure safe handling and prevents accidents or unwanted degradation of the compound.

Applications in Research and Industry

4,4-Difluorocyclohexane-1-carbonyl chloride has found applications in various research contexts, demonstrating its utility as a building block for complex molecules.

Documented Research Applications

The search results reveal several specific applications of this compound in research settings:

-

Synthesis of dimethyl 2-(4,4-difluorocyclohexane-1-carbonyl)succinate, indicating its utility in creating more complex molecular structures

-

Involvement in the preparation of amino acid-derived thiazole compounds, suggesting applications in peptidomimetic chemistry and medicinal chemistry

-

Use in photochemical processes for generating acyl radicals, demonstrating its value in modern synthetic methodologies

These applications highlight the versatility of 4,4-Difluorocyclohexane-1-carbonyl chloride in creating diverse molecular architectures with potential biological activity.

Recent Research Trends and Future Directions

Research involving 4,4-Difluorocyclohexane-1-carbonyl chloride continues to evolve, with new applications and synthetic methodologies emerging.

Emerging Synthetic Methodologies

Recent research has demonstrated innovative applications of 4,4-Difluorocyclohexane-1-carbonyl chloride in modern synthetic chemistry:

-

Photochemical generation of acyl radicals: The compound has been utilized in photochemically-induced radical processes, opening new synthetic pathways for creating complex molecular architectures

-

Integration into multi-component reactions: Potentially enabling the rapid assembly of molecular complexity in fewer synthetic steps

-

Application in diversity-oriented synthesis: Creating libraries of compounds for biological screening and drug discovery

These methodologies represent the cutting edge of organic synthesis, where efficient creation of molecular complexity is paramount.

Future Research Directions

Based on current trends in organofluorine chemistry and pharmaceutical development, several promising future directions for 4,4-Difluorocyclohexane-1-carbonyl chloride can be anticipated:

-

Expanded applications in drug discovery: Particularly targeting compounds with improved pharmacokinetic profiles

-

Development of novel catalytic methods: Enabling more efficient and selective transformations

-

Exploration of stereoselective reactions: Leveraging the conformational preferences of the fluorinated cyclohexane ring

-

Green chemistry approaches: Developing more environmentally friendly methods for incorporating the difluorocyclohexane motif into target molecules

As the importance of fluorine in medicinal chemistry continues to grow, building blocks like 4,4-Difluorocyclohexane-1-carbonyl chloride will likely become increasingly valuable in synthetic planning and execution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume